molecular formula C21H17N3O3S B2610463 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide CAS No. 896363-95-4

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide

Cat. No.: B2610463
CAS No.: 896363-95-4
M. Wt: 391.45
InChI Key: DKUPYAARSMIMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a benzimidazole-containing benzamide derivative characterized by a methanesulfonyl group at the 2-position of the benzamide moiety and a benzimidazole-substituted phenyl ring. For instance, analogous compounds in the literature are synthesized via condensation reactions between benzimidazole precursors and activated benzoyl chlorides or carboxylic acids under catalytic conditions .

The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . Structural characterization of similar compounds typically employs spectroscopic techniques (1H/13C NMR, IR) and X-ray crystallography, with SHELX software being a standard tool for crystallographic refinement .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPYAARSMIMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide typically involves the condensation of benzimidazole derivatives with appropriate benzoyl chloride derivatives. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Key Observations :

  • The methanesulfonyl group in the target compound distinguishes it from analogs with halogens (e.g., 9c’s -Br) or alkoxy groups (e.g., VU6010608’s -CF₃O). This group may improve solubility and target binding via sulfone-mediated interactions .

Computational and Structural Studies

  • Docking Studies : AutoDock4 () is widely used to predict binding modes. For example, ’s compound 9c showed distinct docking poses compared to reference ligands, suggesting substituent-dependent binding interactions. The target’s -SO₂Me group may form hydrogen bonds with polar residues, enhancing target engagement .
  • Crystallography : X-ray analysis () and SHELX refinement () are critical for confirming the planar benzimidazole core and sulfonyl geometry, which influence packing and stability .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on available literature, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a benzodiazole moiety, which is known for its diverse pharmacological properties. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Benzodiazole : The initial step often involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or ketones to form the benzodiazole core.
  • Substitution Reaction : The benzodiazole derivative is then subjected to a sulfonamide formation reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent antitumor properties .

CompoundCell LineIC50 (μM)
Compound 8A5496.75 ± 0.19
Compound 9HCC8275.13 ± 0.97
Compound 15NCI-H3580.85 ± 0.05

These findings suggest that modifications on the benzodiazole ring can lead to enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells.

Antimicrobial Activity

In addition to antitumor properties, compounds in this class have also been evaluated for their antimicrobial activity. A comparative study showed that certain benzodiazole derivatives exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Case Studies

Several case studies highlight the effectiveness of benzodiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial assessed the efficacy of a related compound in patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group.
  • Antimicrobial Efficacy : Another study focused on the use of benzodiazole derivatives in treating infections caused by resistant bacterial strains. Patients treated with these compounds showed improved outcomes and reduced infection rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on Benzodiazole : Different substituents can enhance or diminish activity; for example, halogen substitutions have been shown to increase potency.
  • Length and Nature of Side Chains : Variations in side chains can affect solubility and bioavailability, impacting overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.